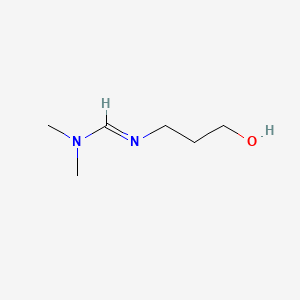
N'-(3-hydroxypropyl)-N,N-dimethylmethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(3-Hydroxypropyl)-N,N-dimethylimidoformamide is an organic compound with a unique structure that includes a hydroxypropyl group and a dimethylimidoformamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-Hydroxypropyl)-N,N-dimethylimidoformamide typically involves the reaction of N,N-dimethylformamide with 3-chloropropanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 3-chloropropanol attacks the carbonyl carbon of N,N-dimethylformamide, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of N’-(3-Hydroxypropyl)-N,N-dimethylimidoformamide can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for efficient production and minimizes the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(3-Hydroxypropyl)-N,N-dimethylimidoformamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted imidoformamide derivatives.
Applications De Recherche Scientifique
N’-(3-Hydroxypropyl)-N,N-dimethylimidoformamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N’-(3-Hydroxypropyl)-N,N-dimethylimidoformamide involves its interaction with specific molecular targets and pathways. The hydroxypropyl group can form hydrogen bonds with biomolecules, while the dimethylimidoformamide moiety can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-Hydroxypropyl)phthalimide: Similar structure with a phthalimide moiety instead of a dimethylimidoformamide moiety.
N-(3-Hydroxypropyl)glycine: Contains a glycine moiety instead of a dimethylimidoformamide moiety.
Uniqueness
N’-(3-Hydroxypropyl)-N,N-dimethylimidoformamide is unique due to its combination of a hydroxypropyl group and a dimethylimidoformamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
195322-27-1 |
|---|---|
Formule moléculaire |
C6H14N2O |
Poids moléculaire |
130.191 |
Nom IUPAC |
N/'-(3-hydroxypropyl)-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C6H14N2O/c1-8(2)6-7-4-3-5-9/h6,9H,3-5H2,1-2H3 |
Clé InChI |
YTFAOVAQZKEUNL-UHFFFAOYSA-N |
SMILES |
CN(C)C=NCCCO |
Synonymes |
Methanimidamide, N-(3-hydroxypropyl)-N,N-dimethyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















